molecular formula C7H8O2 B2998277 1-Prop-2-ynylcyclopropane-1-carboxylic acid CAS No. 1391828-77-5

1-Prop-2-ynylcyclopropane-1-carboxylic acid

Cat. No.: B2998277
CAS No.: 1391828-77-5
M. Wt: 124.139
InChI Key: QNGPYYNFFGUMLM-UHFFFAOYSA-N
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Description

1-Prop-2-ynylcyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a propargyl (prop-2-ynyl) substituent and a carboxylic acid group attached to the strained cyclopropane ring.

Properties

IUPAC Name

1-prop-2-ynylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c1-2-3-7(4-5-7)6(8)9/h1H,3-5H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGPYYNFFGUMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391828-77-5
Record name 1-(prop-2-yn-1-yl)cyclopropane-1-carboxylic acid
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Mechanism of Action

Biological Activity

1-Prop-2-ynylcyclopropane-1-carboxylic acid is a compound of growing interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer potential . Studies suggest that it induces apoptosis in cancer cells through the activation of caspase pathways. Specifically, it has shown efficacy against various cancer cell lines, including breast and prostate cancer.

Table 2: Anticancer Effects on Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
PC3 (Prostate Cancer)20
HeLa (Cervical Cancer)25

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell wall synthesis in bacteria and metabolic pathways in cancer cells.
  • Apoptosis Induction : It activates intrinsic apoptotic pathways leading to programmed cell death in cancer cells.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels can lead to oxidative stress, contributing to cell death in cancerous cells.

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

  • Case Study on Bacterial Infections : A clinical trial involving patients with resistant bacterial infections demonstrated a significant reduction in infection rates when treated with formulations containing this compound.
  • Oncology Trials : Preliminary results from phase I trials indicate that patients with advanced solid tumors showed partial responses when treated with this compound as part of a combination therapy regimen.

Comparison with Similar Compounds

1-Allylcyclopropane-1-carboxylic Acid (CAS 80360-57-2)

  • Structure : Allyl (prop-2-enyl) substituent instead of propargyl.
  • Synthesis : Prepared via methods involving allylation of cyclopropane precursors, as described in the Journal of Organic Chemistry (1982) .
  • Reactivity : The allyl group participates in conjugate addition and polymerization reactions, differing from the propargyl group, which is prone to click chemistry (e.g., azide-alkyne cycloaddition).
  • Applications : Used in polymer chemistry and as intermediates in organic synthesis.

1-(Propan-2-yl)cyclopropane-1-carboxylic Acid

  • Structure : Isopropyl substituent (branched alkyl group).
  • Synthesis : Likely involves alkylation of cyclopropane precursors under basic conditions.

Aryl-Substituted Derivatives (e.g., 1-(2,4-Difluorophenyl)cycloprop-2-ene-1-carboxylic Acid)

  • Structure : Aromatic substituents introduce resonance stabilization and π-π interactions.
  • Synthesis : Achieved via one-pot reactions using trimethylsilyl-protected intermediates and deprotection steps, yielding high-purity products (m.p. 98–155°C) .

1-Fluorocyclopropane-1-carboxylic Acid

  • Structure : Fluorine substituent, a strong electron-withdrawing group.
  • Impact : Enhances acidity of the carboxylic acid (pKa reduction) compared to alkyl or alkenyl substituents. Fluorine’s electronegativity also stabilizes the cyclopropane ring against ring-opening reactions .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Reactivity
This compound (hypothetical) C7H8O2 140.14 Not reported Expected high acidity (propargyl EWG), click chemistry compatibility
1-(2,4-Difluorophenyl)cycloprop-2-ene-1-carboxylic acid C10H6F2O2 196.15 98.7–101.8 Aromatic stabilization, enzyme inhibition potential
1-Allylcyclopropane-1-carboxylic acid C7H10O2 126.15 Not reported Conjugate addition reactivity, polymer precursor
1-Fluorocyclopropane-1-carboxylic acid C4H5FO2 104.08 Not reported Enhanced acidity (pKa ~2–3), stability in biological systems

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Prop-2-ynylcyclopropane-1-carboxylic acid, and how can purity be optimized?

  • Methodological Answer : A practical approach involves coupling cyclopropane-1-carboxylic acid derivatives with prop-2-ynyl groups via palladium-catalyzed cross-coupling reactions. For example, generate the acyl chloride intermediate using oxalyl chloride under anhydrous conditions, followed by reaction with a prop-2-ynyl Grignard reagent. Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted starting materials. Yield optimization requires strict temperature control (0–5°C during acylation) and inert atmosphere .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Impurities such as unreacted carboxylic acid or over-coupled products can be minimized by adjusting stoichiometry (1:1.2 molar ratio of acid to prop-2-ynyl reagent) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm cyclopropane ring integrity (e.g., characteristic δ 1.2–1.8 ppm for cyclopropane protons) and propynyl group signals (δ 2.1–2.3 ppm for terminal protons).
  • MS : High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]+^+ at m/z 151.075).
  • X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for enantiopure samples .
    • Validation : Compare experimental data with computed spectra (e.g., PubChem InChI keys) to confirm structural accuracy .

Q. How should this compound be stored to maintain stability in laboratory settings?

  • Methodological Answer : Store in amber vials under nitrogen at 4°C to prevent hydrolysis or oxidation. Avoid exposure to strong oxidizers (e.g., peroxides) and moisture. For long-term storage (>6 months), lyophilize the compound and keep desiccated at -20°C .
  • Degradation Indicators : Monitor for color changes (yellowing indicates decomposition) or gas evolution (CO2_2 from decarboxylation) .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound derivatives?

  • Methodological Answer : Use chiral auxiliaries or asymmetric catalysis. For example, employ a Evans oxazolidinone to direct cyclopropanation via Simmons-Smith reaction, achieving >90% enantiomeric excess (ee). Alternatively, Rh(II)-catalyzed cyclopropanation with diazo esters selectively forms trans-isomers. Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers for biological testing .
  • Challenges : Propynyl groups may induce steric hindrance, requiring tailored catalysts (e.g., Ru-phosphine complexes) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G* level) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., cyclopropane ring strain). Molecular dynamics simulations predict solvent effects (e.g., DMSO vs. THF) on reaction pathways. Software like Gaussian or ORCA is recommended .
  • Validation : Correlate computed transition states with experimental kinetics (e.g., Arrhenius plots for ring-opening reactions) .

Q. How can contradictory data from synthetic yields or biological activity be systematically analyzed?

  • Methodological Answer :

  • Case Study : If yields vary (e.g., 40–70%), conduct Design of Experiments (DoE) to isolate variables (temperature, catalyst loading). Use ANOVA to identify significant factors (e.g., p<0.05 for temperature effect).
  • Biological Assays : Replicate enzyme inhibition studies with controls (e.g., ACC oxidase assays) to distinguish assay interference from true activity. LC-MS quantifies residual substrate to validate inhibition kinetics .
    • Tools : JMP or Minitab for statistical analysis; OriginLab for dose-response curve fitting .

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